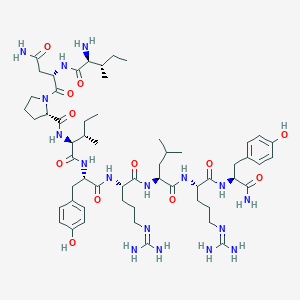

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) is a modified fragment of the neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This specific fragment, consisting of amino acids 28 to 36, includes modifications at positions 30, 32, and 34 with proline, tyrosine, and leucine, respectively. Neuropeptide Y is involved in various physiological processes, including regulation of energy balance, memory, and anxiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput purification techniques like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions may target disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Amino acid derivatives and coupling agents.

Major Products

Oxidation: Dityrosine-containing peptides.

Reduction: Reduced peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Targeting Cancer Cells

Recent studies have highlighted the potential of BVD15 in targeting cancer cells due to its selective affinity for the Y1 receptor. Research indicates that this compound can be utilized in drug delivery systems specifically designed for cancer therapy:

- Nanoparticulate Drug Delivery : A study developed a nanoparticulate drug delivery system using BVD15 to target breast cancer cells overexpressing the Y1 receptor. The system utilized doxorubicin-loaded nanoparticles conjugated with BVD15, demonstrating significant efficacy in inhibiting cell growth while minimizing effects on normal cells that predominantly express Y2 receptors .

- Cholangiocarcinoma : Another study explored the role of NPY in cholangiocarcinoma growth. Exogenous NPY administration using its receptors inhibited cell proliferation and invasion. The study indicated that blocking NPY activity could promote tumor growth, suggesting a therapeutic angle for modulation of NPY levels in cancer treatment .

PET Imaging

BVD15 has also been investigated as a potential tracer for positron emission tomography (PET) imaging of NPY receptors:

- Development of Imaging Biomarkers : A systematic review discussed various PET tracers developed for studying NPY receptor family dynamics. BVD15 was highlighted as a promising candidate due to its selective binding properties, which could enhance imaging accuracy for tumors expressing Y1 receptors .

Understanding Receptor Selectivity

The structural modifications of BVD15 have been instrumental in elucidating the binding affinities and selectivities of NPY receptors:

- Mutagenesis Studies : Research has shown that specific amino acid substitutions within BVD15 can significantly alter its binding affinity to different receptor subtypes. For instance, modifications at positions 31 and 34 have been linked to enhanced selectivity towards the Y1 receptor while maintaining agonistic properties .

- Agonistic Properties : Studies demonstrated that certain analogs derived from BVD15 exhibited full agonistic properties at the hY1R while maintaining high binding affinities. This information is crucial for developing targeted therapies aimed at modulating appetite and other physiological responses mediated by NPY .

Data Tables

Mécanisme D'action

The mechanism of action of (Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) involves binding to neuropeptide Y receptors, particularly Y1 and Y2 receptors. This binding can modulate various signaling pathways, influencing processes like neurotransmitter release, appetite regulation, and stress response. The modifications at positions 30, 32, and 34 may enhance its stability and receptor affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Neuropeptide Y (1-36): The full-length peptide with broader physiological effects.

Neuropeptide Y (13-36): Another fragment with different receptor selectivity.

Neuropeptide Y (18-36): A truncated version with distinct biological activity.

Uniqueness

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36) is unique due to its specific modifications, which can enhance its stability and receptor binding properties. These modifications make it a valuable tool for studying neuropeptide Y receptor interactions and developing therapeutic agents.

Activité Biologique

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and neuroprotection. The specific segment (Pro30,Tyr32,Leu34)-NPY (28-36) has garnered attention due to its selective receptor activity and potential therapeutic applications. This article explores the biological activity of this peptide variant, focusing on its receptor interactions, physiological effects, and implications for medical research.

Structure and Receptor Interactions

The biological activity of NPY is largely mediated through its interaction with specific receptors: Y1, Y2, Y4, and Y5. The segment NPY (28-36), particularly with the substitutions at positions 30 (Pro), 32 (Tyr), and 34 (Leu), has been studied for its binding affinity and selectivity towards these receptors.

Table 1: Receptor Binding Affinities of NPY Variants

| Peptide Variant | Y1 Receptor Affinity | Y2 Receptor Affinity | Y4 Receptor Affinity |

|---|---|---|---|

| NPY (28-36) | High | Moderate | Low |

| (Pro30,Tyr32,Leu34)-NPY (28-36) | Very High | Low | Moderate |

| [Pro30,Nle31,Bpa32,Leu34]NPY(28–36) | Very High | Very Low | Low |

The modifications in the C-terminal region significantly enhance the binding affinity to the Y1 receptor while reducing interaction with other receptor subtypes. This specificity is crucial for developing targeted therapies.

Appetite Regulation

NPY is known to stimulate appetite and food intake. Studies have shown that the modified peptide (Pro30,Tyr32,Leu34)-NPY (28-36) retains this property but with enhanced potency. For instance, in animal models, administration of this peptide variant resulted in increased food consumption compared to unmodified NPY .

Stress Response

Research indicates that NPY plays a role in modulating stress responses. A study demonstrated that injecting NPY into the amygdala produced long-term resilience to stress in mice. The variant (Pro30,Tyr32,Leu34)-NPY (28-36) was found to exhibit similar effects, suggesting its potential use in managing anxiety disorders .

Cancer Targeting

The overexpression of NPY receptors in various tumors has led to investigations into the use of NPY analogs for cancer imaging and therapy. A notable study utilized a nanoparticle system conjugated with (Pro30,Tyr32,Leu34)-NPY (28-36) to selectively deliver anticancer drugs to breast cancer cells expressing high levels of Y1 receptors. This approach demonstrated significant efficacy in inhibiting tumor growth while sparing normal tissues .

Hormonal Regulation

In studies involving male rats, direct injection of NPY into the testes influenced testosterone release. The modified peptide was shown to inhibit testosterone secretion effectively when administered prior to gonadotropin stimulation. This suggests a potential role for (Pro30,Tyr32,Leu34)-NPY (28-36) in regulating reproductive hormones .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H91N17O12/c1-7-31(5)45(59)53(84)72-42(29-44(58)77)55(86)74-25-11-14-43(74)52(83)73-46(32(6)8-2)54(85)71-41(28-34-17-21-36(76)22-18-34)51(82)68-38(13-10-24-66-57(63)64)49(80)70-40(26-30(3)4)50(81)67-37(12-9-23-65-56(61)62)48(79)69-39(47(60)78)27-33-15-19-35(75)20-16-33/h15-22,30-32,37-43,45-46,75-76H,7-14,23-29,59H2,1-6H3,(H2,58,77)(H2,60,78)(H,67,81)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,84)(H,73,83)(H4,61,62,65)(H4,63,64,66)/t31-,32-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONJGQDWUWWLC-ZXCMXKESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H91N17O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.